molecular formula C3H3BF3KN2 B1344368 Potassium 1H-pyrazole-5-trifluoroborate CAS No. 1013640-87-3

Potassium 1H-pyrazole-5-trifluoroborate

Cat. No. B1344368
M. Wt: 173.98 g/mol
InChI Key: QNHYBMZHGRWURK-UHFFFAOYSA-N
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Description

Potassium 1H-pyrazole-5-trifluoroborate is a chemical compound with the molecular formula C3H3BF3KN2 . It has a molecular weight of 173.975 g/mol . This compound is often used in scientific research .


Synthesis Analysis

Potassium 1H-pyrazole-5-trifluoroborate is an organotrifluoroborate that is involved in Suzuki-Miyaura cross-coupling reactions . Organotrifluoroborates are versatile and stable boronic acid surrogates .


Molecular Structure Analysis

The InChI code for Potassium 1H-pyrazole-5-trifluoroborate is 1S/C3H3BF3N2.K/c5-4(6,7)3-1-2-8-9-3;/h1-2H,(H,8,9);/q-1;+1 . The SMILES string is B-(F)(F)F.[K+] .


Chemical Reactions Analysis

Potassium 1H-pyrazole-5-trifluoroborate is involved in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are widely used in organic synthesis .

Scientific Research Applications

Synthesis and Structural Analysis

  • High-Yield Syntheses : Potassium 1H-pyrazole-5-trifluoroborate is used in the high-yield synthesis of various pyrazolylborates, contributing significantly to the development of new chemical compounds (Renn et al., 1995). These syntheses enable the exploration of diverse chemical structures and properties.
  • Structural Characterization : The compound plays a crucial role in the structural characterization of various borates and metal complexes. Its unique properties facilitate the understanding of molecular geometries and bonding patterns (López et al., 1990).

Application in Complex Formation

  • Complex Formation : Potassium 1H-pyrazole-5-trifluoroborate is instrumental in forming complexes with various metals, such as cobalt, copper, and nickel. These complexes have potential applications in fields like catalysis and material science (Alqamoudy & Alarabi, 2018).

Development of Energetic Materials

  • Energetic Material Synthesis : This compound is crucial in synthesizing high-energy materials, particularly in the field of explosives and propellants. Its incorporation into various structures can lead to the development of new, more efficient energetic materials (Tang, He, & Shreeve, 2017).

Contribution to Organic Chemistry

  • Organic Compound Synthesis : It is also used in the preparation of various organic compounds, showcasing its versatility in organic synthesis. This includes the development of compounds with potential medicinal properties (Chennapragada & Palagummi, 2018).

Exploration in Coordination Chemistry

  • Coordination Chemistry : The compound contributes significantly to coordination chemistry, aiding in understanding the coordination modes of various ligands and metals. This understanding is pivotal for designing new catalysts and materials (Infantes et al., 2016).

properties

IUPAC Name

potassium;trifluoro(1H-pyrazol-5-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-2-8-9-3;/h1-2H,(H,8,9);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHYBMZHGRWURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=NN1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649121
Record name Potassium trifluoro(1H-pyrazol-5-yl)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1H-pyrazole-5-trifluoroborate

CAS RN

1013640-87-3
Record name Potassium trifluoro(1H-pyrazol-5-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1013640-87-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 1H-pyrazole-5-trifluoroborate
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Potassium 1H-pyrazole-5-trifluoroborate

Citations

For This Compound
1
Citations
S Roy, S Roy, GW Gribble - Metalation of Azoles and Related Five …, 2012 - Springer
… The reaction of potassium 1H-pyrazole-5-trifluoroborate with 4-chlorobenzonitrile in the presence of Pd(OAc) 2 , RuPhos, and Na 2 CO 3 produced the 5-arylpyrazole in excellent yield (…
Number of citations: 23 link.springer.com

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